

# Transfusion Avoidance Rates: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

The table below summarizes key efficacy endpoints related to transfusion avoidance from clinical trials of **danicopan**.

| Study Description | Treatment Regimen | Transfusion Avoidance Rate | Key Supporting Endpoints | Source (Trial) |
|-------------------|-------------------|----------------------------|--------------------------|----------------|
|-------------------|-------------------|----------------------------|--------------------------|----------------|

| Add-on therapy (12 weeks) | **Danicopan** + Ravulizumab/Eculizumab | 83% | • Least-squares mean (LSM) Hb increase: **2.94 g/dL** • LSM ARC change: **-83.8 x 10<sup>9</sup>/L** | [1] | | Add-on therapy (24 weeks) | **Danicopan** + Ravulizumab/Eculizumab | 78% | • LSM Hb increase: **3.17 g/dL** • LSM ARC change: **-80.2 x 10<sup>9</sup>/L** | [1] | | Add-on therapy (switched arm, 24 weeks) | Placebo → **Danicopan** + Ravulizumab/Eculizumab | 90% | • LSM Hb increase: **2.26 g/dL** • LSM ARC change: **-65.2 x 10<sup>9</sup>/L** | [1] | | Long-term extension (72 weeks) | **Danicopan** + Ravulizumab/Eculizumab | Sustained improvement | Improvements in hemoglobin and FACIT-Fatigue scores were maintained. | [2] [3] | | Monotherapy (12 weeks) | **Danicopan** alone | Not explicitly stated | • Mean hemoglobin gain: **1.7 g/dL** • Significant reduction in LDH | [4] |

## Experimental Protocols and Trial Designs

The quantitative data presented above originates from rigorously conducted clinical trials. Here are the detailed methodologies:

- **Phase 3 ALPHA Trial (Add-on Therapy):** This pivotal trial was a **phase 3, double-blind, placebo-controlled study** [3]. It enrolled 86 PNH patients with clinically significant extravascular hemolysis

(cs-EVH) despite treatment with a C5 inhibitor (ravulizumab or eculizumab) [3] [1]. Patients were randomized in a 2:1 ratio to receive either **danicopan (150 mg three times daily) or a placebo**, in addition to their stable C5 inhibitor regimen [2] [1]. The double-blind period lasted 12 weeks, after which placebo group patients switched to **danicopan** for a 12-week open-label period, followed by a long-term extension [3] [1]. The primary endpoint was the change in hemoglobin from baseline to Week 12 [3]. Transfusion avoidance was a key secondary endpoint.

- **Phase 2 Trial (Monotherapy):** This was an **open-label, single-arm, dose-finding study** involving 10 untreated PNH patients with hemolysis [4]. Patients received **danicopan** monotherapy (100-200 mg thrice daily) for 84 days [4]. The primary endpoint was the change in lactate dehydrogenase (LDH) concentration at Day 28, with hemoglobin change being a secondary endpoint [4].

## Mechanism of Action and Signaling Pathways

**Danicopan** is a first-in-class, oral inhibitor of complement **factor D**, a serine protease in the alternative pathway [4] [5]. The following diagram illustrates how its mechanism compares to other PNH therapies.



[Click to download full resolution via product page](#)

As the diagram shows, **danicopan** acts proximally in the complement cascade. By inhibiting factor D, it prevents the formation of the C3 convertase (C3bBb), which is the central amplification enzyme of the alternative pathway [4] [5]. This action results in a dual therapeutic effect:

- **Reduces C3 Fragment Opsonization:** Inhibiting C3 convertase decreases the deposition of C3 fragments (e.g., C3b) on PNH red blood cells, thereby preventing their clearance by macrophages in the spleen and liver (**extravascular hemolysis**) [4] [5].
- **Controls Terminal Complement Activation:** By reducing the upstream formation of C5 convertase, **danicopan** also limits the generation of the membrane attack complex (MAC), controlling **intravascular hemolysis** [5].

## Key Comparative Insights

- **Addressing a Therapeutic Gap:** The data shows **danicopan**'s primary value is as an **add-on therapy** for the 10-20% of PNH patients who, despite C5 inhibitor treatment, experience persistent anemia due to C3-mediated extravascular hemolysis [5] [1]. In this role, it provides comprehensive hemolysis control while maintaining the vital protection against intravascular hemolysis offered by C5 inhibitors [3].
- **Sustained Long-Term Efficacy:** The 72-week data indicates that the clinical benefits of **danicopan**, including improved hemoglobin levels and transfusion avoidance, are **sustained over the long term** without new safety concerns [2] [3].
- **Safety Profile:** **Danicopan** demonstrated a **favorable benefit-risk profile** in trials. The most common treatment-emergent adverse events included headache, diarrhea, and COVID-19 [1]. Breakthrough hemolysis was reported at a rate of 6 events per 100 patient-years, which was considered manageable [3].

In summary, **danicopan** presents a targeted and effective oral option for managing PNH, with robust data supporting its role in significantly improving transfusion avoidance and other key hematological parameters.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Long-term ALPHA Phase III trial data showed danicopan ... [astrazeneca-us.com]
2. Addition of Danicopan to Ravulizumab or Eculizumab ... [hematologyadvisor.com]
3. Long-term efficacy and safety of danicopan as add-on ... [pubmed.ncbi.nlm.nih.gov]

4. Danicopan: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

5. Danicopan's FDA approval: a breakthrough in the treatment... [journals.lww.com]

To cite this document: Smolecule. [Transfusion Avoidance Rates: Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524982#danicopan-transfusion-avoidance-rates]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com